molecular formula C21H15F2N3O3S B2664544 N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 879139-31-8

N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2664544
CAS RN: 879139-31-8
M. Wt: 427.43
InChI Key: UWVMVESHZIWWSQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H15F2N3O3S and its molecular weight is 427.43. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

The compound, due to its structural features allowing for fluorine-18 labeling, has been explored in the context of radioligands for positron emission tomography (PET) imaging. Such applications are critical for non-invasive imaging of biological targets within the body. For instance, Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a derivative within the same series, highlighting its potential for imaging the translocator protein (18 kDa) with PET, which is significant in detecting neuroinflammation and microglia activation in vivo (Dollé et al., 2008).

Herbicidal Activity

Research into the herbicidal applications of similar fluorophenyl acetamide derivatives has shown promising results against dicotyledonous weeds. Wu et al. (2011) synthesized and evaluated the herbicidal activities of a series of novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, demonstrating effective control at certain dosages (Wu et al., 2011).

Antitumor Activities

The thieno[3,2-d]pyrimidine scaffold, part of the compound's structure, has been extensively explored for antitumor properties. Jing (2011) synthesized derivatives with the intent of evaluating their in vitro antitumor activities, revealing selective anti-tumor activities that could contribute to cancer therapy advancements (Xiong Jing, 2011).

Neuroinflammation PET Imaging

Further elaborating on PET imaging, Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , for binding the translocator protein 18 kDa (TSPO). These derivatives exhibited high affinity and were evaluated for their potential as in vivo PET radiotracers, offering insights into neuroinflammatory processes (Damont et al., 2015).

Fluorochrome Applications

In material science, derivatives of similar compounds have been used in the development of new fluorochromes, indicating potential applications in bioimaging and diagnostics. Sippel (1981) discussed the synthesis of maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore, which could bind selectively to thiols, demonstrating bright blue fluorescence, a property that can be leveraged in various imaging applications (Sippel, 1981).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c22-14-3-1-13(2-4-14)11-26-20(28)19-17(9-10-30-19)25(21(26)29)12-18(27)24-16-7-5-15(23)6-8-16/h1-10,19H,11-12H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNMACFBRNQEA-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=CC=C(C=C4)F)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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